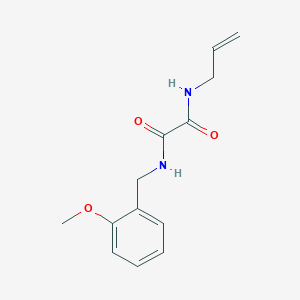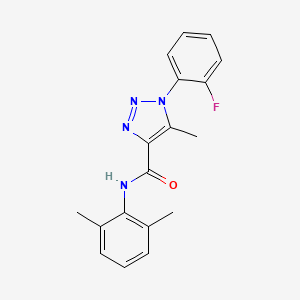![molecular formula C30H32BrN3O B4536370 4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-phenylquinoline](/img/structure/B4536370.png)
4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-phenylquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-{[4-(1-Adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-phenylquinoline involves multiple steps, including halogenated hydrocarbon amination and reactions with various substituents to achieve the desired molecular architecture. For instance, the synthesis of a related compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, demonstrates the complex reactions required to incorporate the adamantyl and piperazinyl groups into the quinoline framework, highlighting the intricacies involved in synthesizing such molecules (Bai et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class can be determined through various spectroscopic techniques and theoretical calculations, such as Density Functional Theory (DFT). These methods provide insights into the geometric bond lengths, bond angles, and overall three-dimensional arrangement of the molecule, which are crucial for understanding its chemical behavior and reactivity (A. El-Emam et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 4-{[4-(1-Adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-phenylquinoline and its derivatives can include substitutions, additions, and other transformations that modify the molecule's functional groups or overall structure. These reactions are essential for exploring the chemical properties of the compound, such as its reactivity with different reagents, stability under various conditions, and potential for forming new bonds or breaking existing ones.
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, boiling point, and crystalline structure, can significantly impact its applicability in different scientific areas. X-ray crystallography, for example, can reveal the crystalline structure and provide a basis for understanding how the molecule interacts with its environment at the atomic level (Abdul-Malek S. Al-Tamimi et al., 2010).
Propriétés
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(6-bromo-2-phenylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32BrN3O/c31-24-6-7-27-25(15-24)26(16-28(32-27)23-4-2-1-3-5-23)29(35)33-8-10-34(11-9-33)30-17-20-12-21(18-30)14-22(13-20)19-30/h1-7,15-16,20-22H,8-14,17-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJLXCWORSRMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-phenylquinolin-4-yl)[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furamide](/img/structure/B4536289.png)
![2-[(4-bromophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4536296.png)
![2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4536299.png)
![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4536316.png)


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-ethoxypropyl)urea](/img/structure/B4536332.png)
![4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B4536340.png)
![4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B4536351.png)
![2-(4-chloro-2-methyl-5-{[methyl(phenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4536369.png)
![3-[(butylamino)sulfonyl]-N-(2-chlorophenyl)benzamide](/img/structure/B4536374.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine](/img/structure/B4536381.png)
![N-methyl-3-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propanamine](/img/structure/B4536382.png)
![1-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetyl}indoline](/img/structure/B4536390.png)